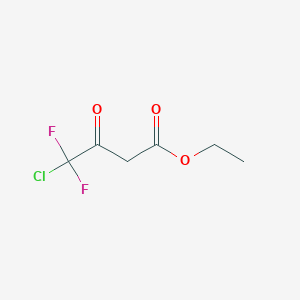

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7ClF2O3 . It is an intermediate used for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .

Synthesis Analysis

The synthesis of Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate involves several stages. Initially, ethyl acetate is charged at 25°C and sodium ethanolate is added with stirring. After the suspension has been cooled to 5°C, ethyl difluoroacetate is metered in at an internal temperature from 10 to 25°C within 2.0 hours .Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 3 oxygen atoms .Chemical Reactions Analysis

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate can undergo various chemical reactions. For instance, it can react with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans .Physical And Chemical Properties Analysis

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate is a colorless transparent liquid with a melting point of -46°C (lit.) and a boiling point of 162 °C. It has a density of 1.61 g/cm3 and a refractive index of 1.407 .Scientific Research Applications

1. Enzyme-Catalyzed Asymmetric Reduction

Research demonstrates the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. A study by Shimizu et al. (1990) examined the reduction in an organic solvent-water diphasic system using NADPH-dependent aldehyde reductase and glucose dehydrogenase as catalysts. The reaction yielded ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess and molar yield (Shimizu et al., 1990).

2. Transformation in Escherichia Coli

Kataoka et al. (1999) investigated the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using Escherichia coli cells expressing aldehyde reductase and glucose dehydrogenase genes. The organic solvent-water two-phase system achieved a high molar yield and optical purity of the product (Kataoka et al., 1999).

3. Aqueous/Ionic Liquid Biphasic System

Zhang et al. (2008) explored the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using Aureobasidium pullulans in an aqueous/ionic liquid biphase system. This method improved productivity and optical purity, with significant conversion, enantiomeric excess, and high product concentration under optimal conditions (Zhang et al., 2008).

4. Synthesis of Difluoro-Derivative Compounds

Buss et al. (1986) developed a difluoro-derivative of the anti-cancer drug chlorambucil from ethyl 4-chloro-3-oxobutanoate, illustrating a multi-step synthesis pathway for pharmaceutical applications (Buss et al., 1986).

5. Production of Trifluoromethyl Heterocycles

Honey et al. (2012) reported that ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing various trifluoromethyl heterocycles, indicating its potential in creating diverse chemical structures (Honey et al., 2012).

6. Biocatalysis in Aqueous-Organic Solvent Systems

He et al. (2006) established a process for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate using Aureobasidium pullulans in an aqueous-organic solvent biphasic system. This approach resulted in high production yield, molar conversion, and optical purity (He et al., 2006).

7. Bioreduction by Candida Magnoliae

Xu et al. (2006) explored the bioreduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydrobutanoate using Candida magnoliae. Their study focused on optimizing bioreduction conditions in a water/n-butyl acetate two-phase system, achieving high yield and enantiometric excess (Xu et al., 2006).

Mechanism of Action

Target of Action

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate is primarily used as an intermediate in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists . These targets play crucial roles in regulating cellular excitability and neurotransmission.

Mode of Action

The difluoromethyl group in the compound can significantly enhance the physiological activity of organic molecules .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate depend on the final pharmaceutical product synthesized using it. For instance, if it’s used to synthesize potassium channel activators, it may affect the potassium ion transport pathway, influencing the membrane potential and cellular excitability. If it’s used to synthesize GABA-T antagonists, it may affect the gamma-aminobutyric acid (GABA) pathway, influencing neurotransmission .

Result of Action

The molecular and cellular effects of Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate are largely determined by the final pharmaceutical product synthesized using it. For example, if it’s used to synthesize potassium channel activators, the result might be an increase in potassium ion conductance and hyperpolarization of the cell membrane. If it’s used to synthesize GABA-T antagonists, the result might be an increase in GABA levels and inhibition of neuronal firing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate. For instance, factors like temperature, pH, and presence of other chemicals can affect its reactivity and stability during the synthesis process . Furthermore, in the biological environment, factors like enzymatic activity and presence of transport proteins can influence its absorption and distribution.

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-chloro-4,4-difluoro-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOXLVPMINVBMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | |

CAS RN |

2063-17-4 |

Source

|

| Record name | ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2802837.png)

![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)

![5-Chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2802846.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)

![4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2802854.png)

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802856.png)